molecular formula C13H10ClF3O3 B1317020 ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate CAS No. 215123-85-6

ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Cat. No.: B1317020
CAS No.: 215123-85-6
M. Wt: 306.66 g/mol
InChI Key: YNUXNUIXJWXLAJ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and trifluoromethyl groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various applications.

Scientific Research Applications

Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

Without specific context (such as biological activity), it’s hard to predict the mechanism of action. If this compound has biological activity, it would depend on its interactions with biological targets .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards. Standard safety procedures should be followed when handling this or any chemical compound .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For example, chromene derivatives have been studied for their potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-2-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the chromene ring . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid.

    Reduction: Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-methanol.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate: shares similarities with other chromene derivatives, such as:

Uniqueness

The presence of both chlorine and trifluoromethyl groups in this compound makes it unique compared to other chromene derivatives. These groups enhance its chemical stability, biological activity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3O3/c1-2-19-12(18)9-6-7-5-8(14)3-4-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUXNUIXJWXLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572966
Record name Ethyl 6-chloro-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215123-85-6
Record name Ethyl 6-chloro-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-chlorosalicylaldehyde (20.02 g, 0.128 mole) and ethyl 4,4,4-trifluorocrotonate (23.68 g, 0.14 mole) was dissolved in anhydrous DMF, warmed to 60° C. and treated with anhydrous K2CO3 (17.75 g, 0.128 mole). The solution was maintained at 60° C. for 20 hours, cooled to room temperature, and diluted with water. The solution was extracted with ethyl acetate. The combined extracts were washed with brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo to afford 54.32 g of an oil. The oil was dissolved in 250 mL of methanol and 100 mL of water, whereupon a white solid formed that was isolated by filtration, washed with water and dried in vacuo, to afford the ester as a yellow solid (24.31 g, 62%): mp 62–64° C. 1H NMR (CDCl3/90 MHz) 7.64 (s, 1H), 7.30–7.21 (m, 2H), 6.96 (d, 1H, J=Hz), 5.70 (q, 1H, J=Hz), 4.30 (q, 2H, J=7.2 Hz), 1.35 (t, 3H, J=7.2 Hz).
Quantity
20.02 g
Type
reactant
Reaction Step One
Quantity
23.68 g
Type
reactant
Reaction Step One
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Quantity
17.75 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

5-Chlorosalicylaldehyde (20.02 g, 0.128 mole) and ethyl 4,4,4-trifluorocrotonate (23.68 g, 0.14 mole) were dissolved in anhydrous DMF, warmed to 60° C. and treated with anhydrous K2CO3 (17.75 g, 0.128 mole). The solution was maintained at 60° C. for 20 hours, cooled to room temperature, and diluted with water. The solution was extracted with ethyl acetate. The combined extracts were washed with brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo to afford 54.32 g of an oil. The oil was dissolved in 250 mL of methanol and 100 mL of water, whereupon a white solid formed that was isolated by filtration. The resulting solid was washed with water and dried in vacuo, to afford the ester as a yellow solid (24.31 g, 62%): mp 62-64° C. 1H NMR (CDCl3/90 MHz) 7.64 (s, 1H), 7.30-7.21 (m, 2H), 6.96 (d, 1H, J=Hz), 5.70 (q, 1H, J=Hz), 4.30 (q, 2H, J=7.2 Hz), 1.35 (t, 31H, J=7.2 Hz).
Quantity
20.02 g
Type
reactant
Reaction Step One
Quantity
23.68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Quantity
17.75 g
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reactant
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solvent
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